

Technical Support Center: Mitigating Corrosion in CO2 Pipelines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon dioxide*

Cat. No.: *B100642*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion during the transport of **carbon dioxide**.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of corrosion in carbon steel pipelines transporting CO2?

A1: Dry, pure CO2 is not corrosive to carbon steel.^[1] However, when CO2 dissolves in water, it forms carbonic acid (H2CO3), which is a weak acid that can aggressively corrode carbon steel. ^{[2][3]} This electrochemical reaction is the primary cause of what is often termed "sweet corrosion."^[3] The presence of a free water phase is a critical factor for significant corrosion to occur.^[4]

Q2: My experiment involves pure, dry CO2, yet I'm observing corrosion. What could be the issue?

A2: If you are observing corrosion with seemingly pure, dry CO2, consider the following potential issues:

- **Moisture Contamination:** Even trace amounts of water can lead to corrosion. The source could be residual moisture in the pipeline, ingress from the environment, or impurities in the CO2 source itself. It is crucial to ensure the CO2 is dried to have a dew point well below the operating temperature.^[1]

- Temperature Fluctuations: Temperature drops can cause water to condense from a gaseous phase, creating a corrosive aqueous environment on the pipe wall, a phenomenon known as top-of-the-line corrosion.[5]
- Impurities in the CO₂ Stream: The CO₂ might contain other corrosive impurities from its capture process, such as oxygen (O₂), hydrogen sulfide (H₂S), sulfur oxides (SO_x), or nitrogen oxides (NO_x).[2][6] These can significantly exacerbate corrosion even at very low water levels.[7]

Q3: How do common impurities in the CO₂ stream affect corrosion rates?

A3: Impurities significantly impact the corrosivity of the CO₂ stream:

- Water (H₂O): As the primary enabler of corrosion, the presence of a separate water phase dramatically increases the corrosion rate.[8] The critical water content depends on temperature and pressure, with some studies suggesting a relative humidity threshold of 60% beyond which localized or severe general corrosion is observed.[8][9]
- Hydrogen Sulfide (H₂S): The presence of H₂S introduces "sour corrosion." At low concentrations, H₂S can accelerate the corrosion rate of steel in a CO₂ environment.[10] It can interfere with the formation of protective iron carbonate layers and lead to the formation of iron sulfide scales, which may be less protective.[10]
- Oxygen (O₂): Oxygen acts as a powerful cathodic reactant, which can significantly increase the corrosion rate.[11] It can also lead to pitting corrosion and inhibit the formation of a protective iron carbonate (FeCO₃) layer.[11][12]
- Sulfur Oxides (SO_x) and Nitrogen Oxides (NO_x): These impurities can form strong acids (sulfuric acid and nitric acid) in the presence of water, leading to a substantial decrease in pH and extremely high corrosion rates.[2][13]

Troubleshooting Guides

Issue 1: Unexpectedly High General Corrosion Rates

Symptoms:

- Weight loss measurements of steel coupons are significantly higher than predicted.

- Uniform thinning of the pipeline wall is detected through inspection.

Possible Causes & Troubleshooting Steps:

- Verify Water Content:
 - Action: Measure the water content and dew point of your CO₂ stream.
 - Rationale: The most effective way to mitigate corrosion is to limit the amount of water.[\[7\]](#) Corrosion rates increase significantly when a free water phase is present.[\[8\]](#)
- Analyze for Impurities:
 - Action: Perform a gas analysis to quantify impurities like O₂, H₂S, SO_x, and NO_x.
 - Rationale: The synergistic effects of multiple impurities can be greater than the sum of their individual effects, leading to uncontrolled corrosion.[\[14\]](#) For instance, the presence of both O₂ and SO₂ can dramatically increase corrosion rates.[\[11\]\[15\]](#)
- Check Operational Parameters:
 - Action: Review the operating temperature, pressure, and flow velocity.
 - Rationale: Higher temperatures can accelerate electrochemical reaction rates.[\[4\]](#) High flow velocities can remove protective corrosion product layers, leading to erosion-corrosion.[\[16\]](#) Supercritical CO₂ has been identified as a particularly aggressive phase.[\[17\]](#)
- Evaluate Material Selection:
 - Action: Confirm that the pipeline material (e.g., carbon steel grade) is suitable for the operating conditions.
 - Rationale: For highly corrosive environments, corrosion-resistant alloys (CRAs) like 13Cr stainless steel or nickel-based alloys may be necessary.[\[2\]\[18\]](#)

Issue 2: Evidence of Localized Corrosion (Pitting)

Symptoms:

- Formation of small pits or craters on the steel surface.
- Inspection tools (like smart pigs) detect localized metal loss.[19]
- Failure occurs without significant uniform wall thinning.

Possible Causes & Troubleshooting Steps:

- Investigate Impurity Composition:
 - Action: Analyze for specific impurities known to cause pitting, such as O₂ and H₂S.
 - Rationale: Oxygen is known to promote severe localized corrosion.[13] H₂S can lead to pitting, especially when it disrupts the formation of a stable protective film.[10][12]
- Examine Flow Conditions:
 - Action: Evaluate the flow regime. Stagnant or low-flow conditions can lead to water dropout and under-deposit corrosion.
 - Rationale: Pitting can occur in low-flow or stagnant conditions where corrosive species can accumulate.[16]
- Inspect for Deposits or Debris:
 - Action: Check for the presence of scale, sludge, or other deposits on the pipe surface.
 - Rationale: Deposits can create localized environments with different chemistry, leading to under-deposit corrosion, a form of localized attack.[20]
- Consider Corrosion Inhibitor Performance:
 - Action: If using inhibitors, verify that the correct type is being used at the optimal concentration and that it is reaching all parts of the pipe wall.
 - Rationale: Insufficient inhibitor concentration or poor distribution can lead to localized breakdown of the protective film, resulting in pitting.[21]

Data Presentation

Table 1: Effect of Impurities on Carbon Steel Corrosion Rate in Supercritical CO₂ Environments

CO ₂ Environment Composition	Temperature (°C)	Pressure (bar)	Corrosion Rate (mm/y)	Reference(s)
Supercritical CO ₂ -Saturated Water	50	80	High (not specified)	[11]
Supercritical CO ₂ -Saturated Water + O ₂	50	80	Increased vs. no O ₂	[11][15]
Water-Saturated Supercritical CO ₂	50	80	0.38	[11][15]
Water-Saturated Supercritical CO ₂ + 1% SO ₂	50	80	5.6	[11][15]
Water-Saturated Supercritical CO ₂ + O ₂ + 1% SO ₂	50	80	>7.0	[11][15]
Supercritical CO ₂ + 2000 ppmv H ₂ O + O ₂ , H ₂ S, SO ₂ , NO ₂	50	100	0.2671	[22]

Table 2: Corrosion Rates of Various Steels in a Simulated CCUS Environment (Experimental Conditions: High temperature and pressure, multi-component fluid with CO₂, O₂, and H₂O)

Steel Type	Application	Corrosion Rate (mm/y)	Reference
J55 Steel	Casing	9.54	[23]
TP90H Steel	Casing	7.56	[23]
N80 Steel	Oil Pipe	6.70	[23]
P110 Steel	Casing	4.19	[23]
20# Steel	Ground Pipeline	2.45	[23]

Experimental Protocols

Protocol 1: Weight-Loss Corrosion Rate Measurement

This protocol describes the determination of the average corrosion rate of a material coupon exposed to a specific CO₂ environment.

Methodology:

- Coupon Preparation:
 - Machine material coupons (e.g., API 5L X65 steel) to a standard size (e.g., 50mm x 10mm x 3mm).[\[23\]](#)
 - Measure the initial surface area of each coupon precisely.
 - Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by rinsing with deionized water and drying.
 - Weigh each coupon to an accuracy of 0.1 mg to get the initial weight (W_{initial}).
- Exposure:
 - Place the coupons in an autoclave or test cell capable of handling the desired temperature and pressure.[\[8\]](#)
 - Introduce the corrosive medium (e.g., simulated formation water).[\[23\]](#)

- De-aerate the system with a non-corrosive gas (e.g., N₂) before introducing the CO₂ and any other impurity gases at their specified partial pressures.
- Maintain the system at the desired temperature and pressure for the duration of the experiment (e.g., 72 hours).[\[23\]](#)

• Post-Exposure Cleaning:

- After the exposure period, carefully remove the coupons from the test vessel.
- Clean the coupons according to standard practices (e.g., ASTM G1) to remove all corrosion products. This typically involves using an inhibited acid solution.
- Rinse the cleaned coupons with deionized water and a solvent, then dry thoroughly.

• Final Measurement and Calculation:

- Weigh the cleaned and dried coupons to get the final weight (W_final).
- Calculate the weight loss ($\Delta W = W_{\text{initial}} - W_{\text{final}}$).
- Calculate the corrosion rate (CR) in mm/year using the following formula: $CR = (\Delta W * K) / (A * T * D)$ Where:
 - ΔW = Weight loss in grams
 - K = A constant (8.76×10^4 for CR in mm/year)
 - A = Surface area of the coupon in cm²
 - T = Exposure time in hours
 - D = Density of the material in g/cm³

Protocol 2: Electrochemical Corrosion Rate Measurement (Linear Polarization Resistance - LPR)

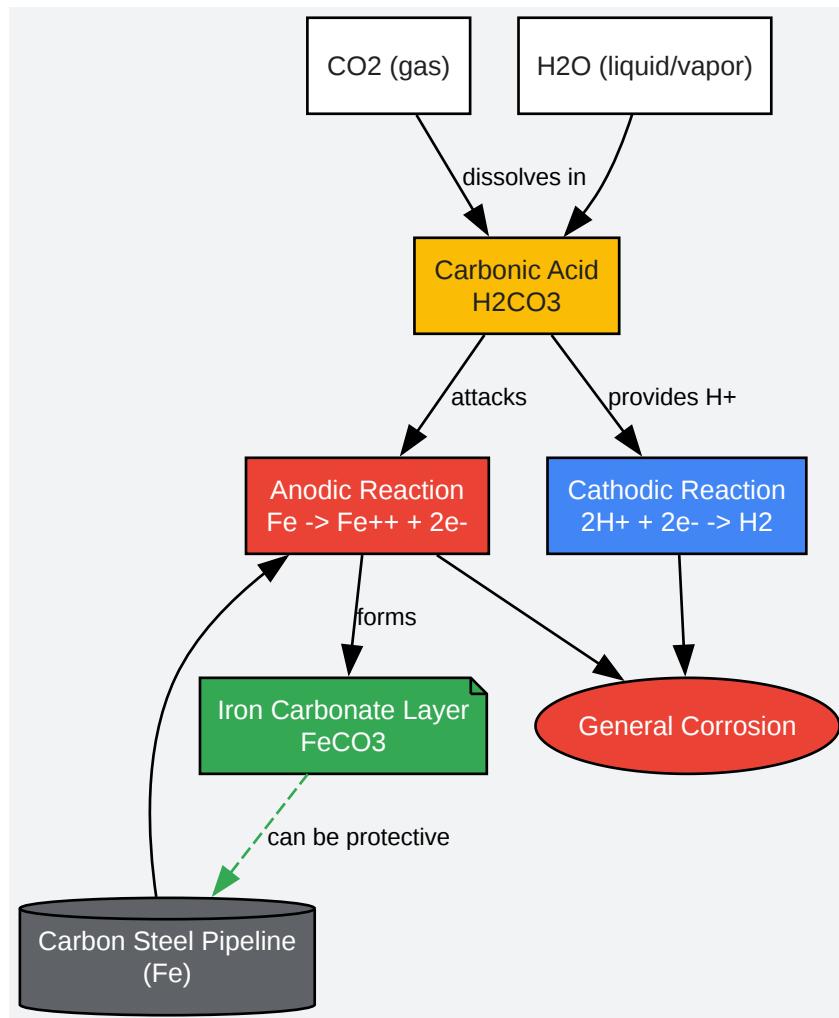
This protocol provides a method for in-situ monitoring of the corrosion rate.

Methodology:

- Electrochemical Cell Setup:
 - Use a three-electrode setup within the autoclave or glass cell.[24][25]
 - Working Electrode (WE): The material sample under investigation (e.g., X80 steel).[25]
 - Reference Electrode (RE): A stable electrode (e.g., Ag/AgCl) suitable for the test environment.
 - Counter Electrode (CE): An inert material with a large surface area (e.g., platinum mesh).[24]
- Environment Preparation:
 - Prepare the test solution (e.g., 3.5% NaCl brine) and introduce it into the cell.[26]
 - Purge the solution with CO₂ to achieve saturation and maintain the desired partial pressure.[25]
 - Bring the system to the target temperature and pressure.
- Measurement Procedure:
 - Connect the electrodes to a potentiostat.
 - Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.
 - Perform the LPR measurement by polarizing the working electrode ± 10 to ± 20 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[25]
- Data Analysis:
 - The potentiostat software will calculate the polarization resistance (Rp), which is the slope of the potential-current curve at the OCP.

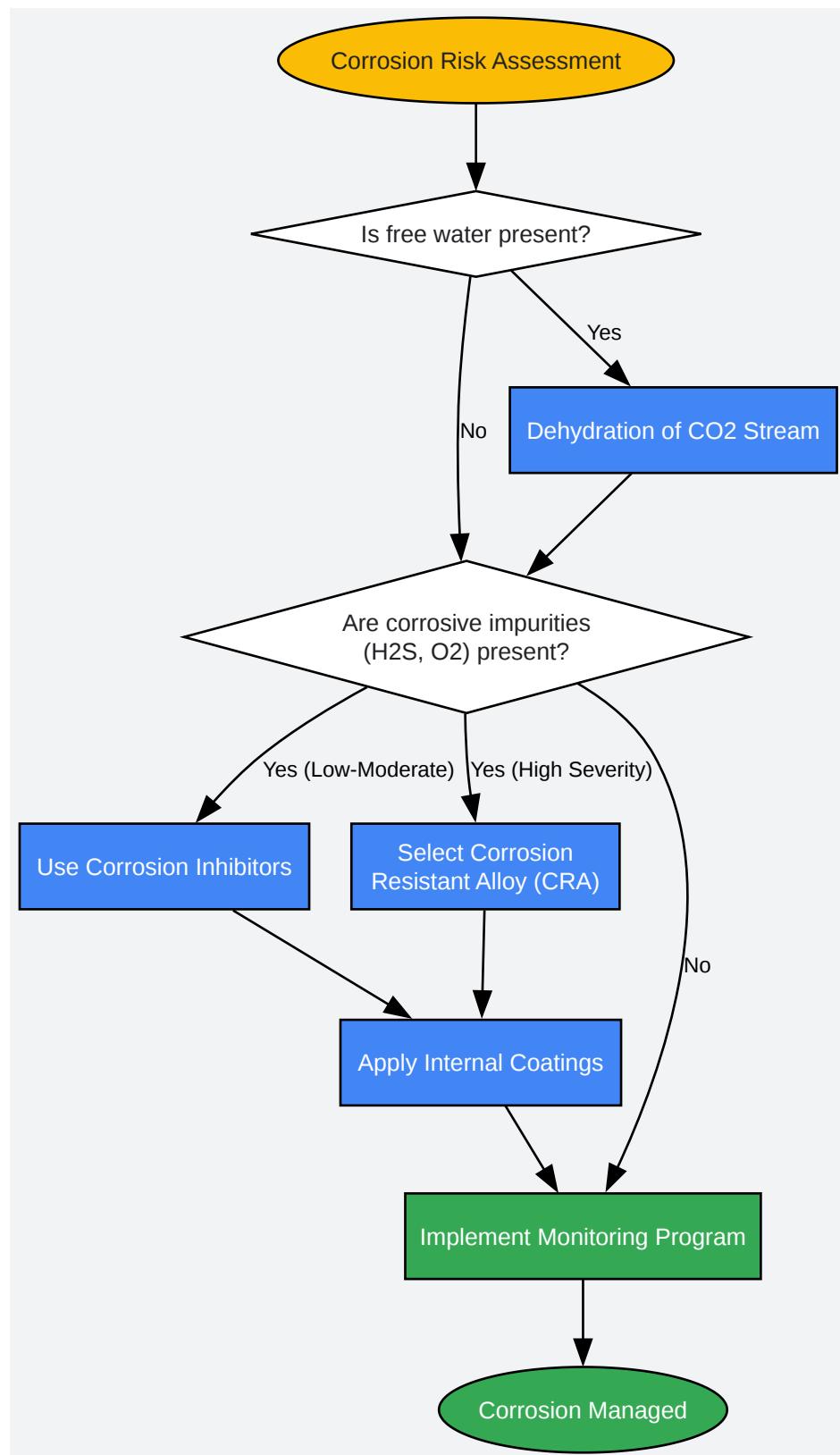
- Calculate the corrosion current density (i_{corr}) using the Stern-Geary equation: $i_{corr} = B / R_p$ Where B is the Stern-Geary constant (typically assumed to be 26 mV for steel in active corrosion).
- Convert i_{corr} to a corrosion rate (CR) using Faraday's law.

Mandatory Visualizations

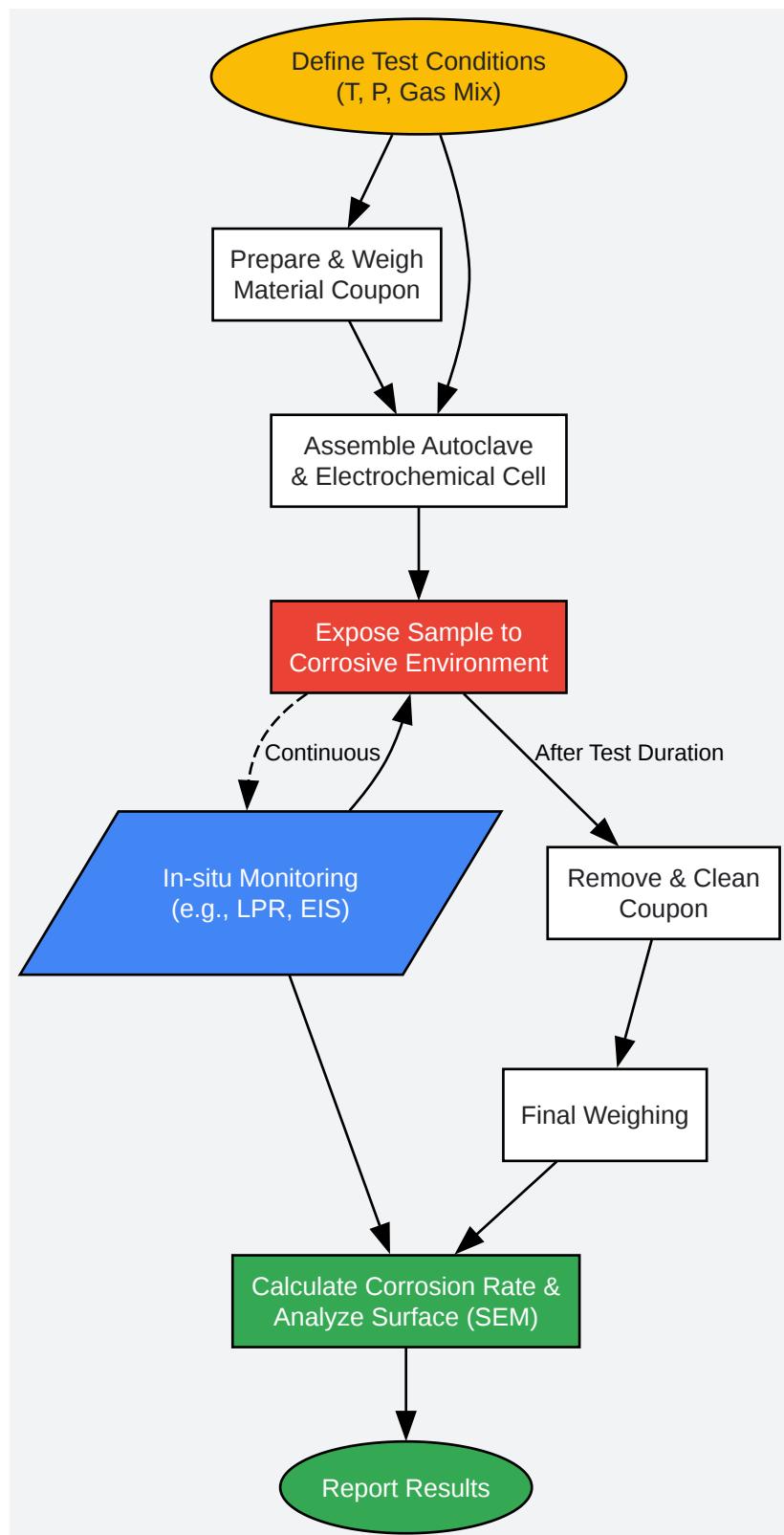


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Caption: Basic mechanism of CO₂ corrosion on carbon steel.

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Caption: Decision workflow for selecting a corrosion mitigation strategy.

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Caption: General workflow for experimental corrosion testing.

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- To cite this document: BenchChem. [Technical Support Center: Mitigating Corrosion in CO2 Pipelines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100642#mitigating-corrosion-in-pipelines-transporting-carbon-dioxide>

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